molecular formula C11H11ClO3 B13534682 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal

Cat. No.: B13534682
M. Wt: 226.65 g/mol
InChI Key: FXHNXADSYVMPHM-ONEGZZNKSA-N
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Description

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is an organic compound with the molecular formula C11H11ClO3 It is a derivative of cinnamaldehyde, where the phenyl ring is substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form a chloroiminium intermediate, which is then hydrolyzed to yield the desired enal . The reaction conditions usually involve heating the reactants under reflux for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like POCl3.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, or LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid.

    Reduction: 3-(2-Chloro-3,4-dimethoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chlorine and methoxy substituents on the phenyl ring can also influence the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)prop-2-enal: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-(2-Chloro-4,5-dimethoxyphenyl)prop-2-enal: Similar structure but with different positions of the methoxy groups, potentially leading to different properties.

    3-(2-Chloro-3,4-dimethoxyphenyl)propanoic acid: The oxidized form of the compound, with different chemical and biological properties.

Uniqueness

3-(2-Chloro-3,4-dimethoxyphenyl)prop-2-enal is unique due to the specific combination of chlorine and methoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

(E)-3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C11H11ClO3/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-7H,1-2H3/b4-3+

InChI Key

FXHNXADSYVMPHM-ONEGZZNKSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C=O)Cl)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC=O)Cl)OC

Origin of Product

United States

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